molecular formula C21H17F4N3OS B2685961 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1171692-65-1

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2685961
CAS RN: 1171692-65-1
M. Wt: 435.44
InChI Key: XBRMMILTTGXFDU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its lipophilicity, which could influence its solubility and distribution in the body.

Scientific Research Applications

Antiproliferative Activity

One study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, highlighting its antiproliferative activity. The molecule, synthesized from related components, showed potential in inhibiting cell growth, a property crucial for cancer research and treatment strategies (S. Benaka Prasad et al., 2018).

Neuropharmacological Applications

Research into compounds structurally similar to "(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone" has shown significant neuropharmacological potential. For instance, high-efficacy 5-HT1A receptor activation by a closely related compound demonstrated curative-like action on allodynia in rats with spinal cord injury, suggesting applications in pain management and neurological disorders (F. Colpaert et al., 2004).

Chemical Synthesis and Structural Analysis

Another facet of research involves the chemical synthesis and structural characterization of related compounds. Studies on fluorinated benzophenones and thiadiazole-based chemosensors, for example, illustrate the compound's relevance in developing fluorescent chemosensors for metal ions, offering applications in environmental monitoring and analytical chemistry (Zachary R. Woydziak et al., 2012); (A. K. Manna et al., 2020).

Anticonvulsant and Analgesic Properties

Additionally, derivatives of similar compounds have been evaluated for their anticonvulsant activities and analgesic properties, highlighting the therapeutic potential of these molecules in treating conditions such as epilepsy and chronic pain (S. Malik & S. Khan, 2014).

Mechanism of Action

The mechanism of action for a compound like this would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for a compound like this would likely involve further studies to determine its potential uses. This could include in vitro and in vivo studies to evaluate its biological activity, as well as additional chemical studies to optimize its properties .

properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3OS/c22-17-10-4-2-8-15(17)19-27-26-18(30-19)13-6-5-11-28(12-13)20(29)14-7-1-3-9-16(14)21(23,24)25/h1-4,7-10,13H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRMMILTTGXFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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